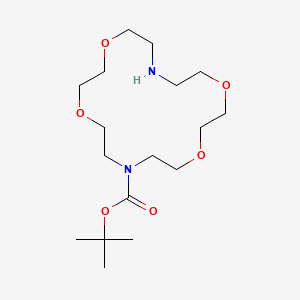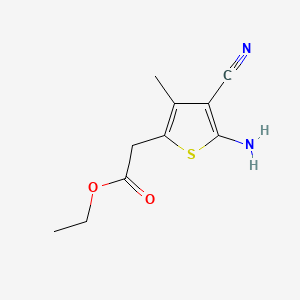![molecular formula C10H12N6O B3822172 N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B3822172.png)
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine
Overview
Description
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds containing a functional group that is a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2H-tetrazol-5-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, amines; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.
Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-methoxyphenyl)methylideneamino]-2H-tetrazol-5-amine
- N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine
- N-[(E)-(4-fluorophenyl)methylideneamino]-2H-tetrazol-5-amine
Uniqueness
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different biological effects compared to similar compounds with other substituents.
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-2-17-9-5-3-8(4-6-9)7-11-12-10-13-15-16-14-10/h3-7H,2H2,1H3,(H2,12,13,14,15,16)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTMCFMAKAHICQ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 16-[(4-nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate](/img/structure/B3822092.png)

![2-[4-OXO-4-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3822118.png)
![ETHYL 2-[16-(2-ETHOXY-2-OXOETHYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]ACETATE](/img/structure/B3822121.png)
![ethyl 7-chloro-2-[(chloroacetyl)amino]-6-formyl-1-benzothiophene-3-carboxylate](/img/structure/B3822127.png)
![15-bromo-16-(oxiran-2-ylmethoxy)-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B3822135.png)

![17,18-Dioxa-8,27-dithiaheptacyclo[17.11.0.04,16.05,9.010,15.020,25.026,30]triaconta-1(19),4(16),5(9),6,10,12,14,20,22,24,26(30),28-dodecaene](/img/structure/B3822143.png)
![Methyl 2-[4-[(3-chlorophenyl)carbamoylamino]-3,5-dimethylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822147.png)
![1-{[3-(dimethylamino)propyl]amino}-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3822154.png)
![(2,3-difluorobenzyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B3822160.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-2-[(4-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3822166.png)
